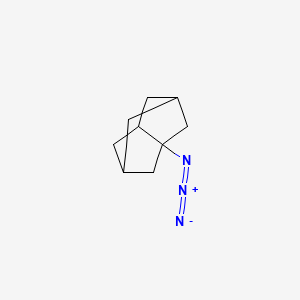
Ditert-butyl(sulfanylidene)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl(sulfanylidene)phosphanium is a sterically hindered phosphonium salt. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science. It is often used as a stabilizer for metal nanoparticles and has applications in catalysis.
Métodos De Preparación
The synthesis of ditert-butyl(sulfanylidene)phosphanium typically involves the reaction of tert-butylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions.
Análisis De Reacciones Químicas
Ditert-butyl(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ditert-butyl(sulfanylidene)phosphanium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ditert-butyl(sulfanylidene)phosphanium involves its interaction with microbial cell membranes, leading to disruption of cell function and inhibition of growth. The molecular targets and pathways involved include the inhibition of enzymes essential for microbial survival.
Comparación Con Compuestos Similares
Ditert-butyl(sulfanylidene)phosphanium can be compared with other sterically hindered phosphonium salts, such as tri-tert-butylphosphonium salts. These compounds share similar structural features but differ in their specific applications and reactivity. For example, tri-tert-butylphosphonium salts are also used as stabilizers for metal nanoparticles but may have different catalytic properties .
Similar compounds include:
- Tri-tert-butylphosphonium salts
- Bis(2,4-di-tert-butylphenyl)phosphate
- 2,4-Ditert-butylphenol
These compounds highlight the unique properties of this compound, particularly its effectiveness as a stabilizer and antimicrobial agent.
Propiedades
Número CAS |
81183-69-9 |
|---|---|
Fórmula molecular |
C8H18PS+ |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
ditert-butyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C8H18PS/c1-7(2,3)9(10)8(4,5)6/h1-6H3/q+1 |
Clave InChI |
CHHFLQPRNBTHLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[P+](=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
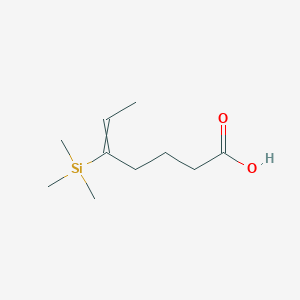
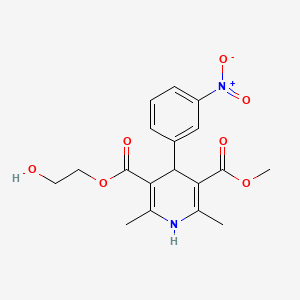
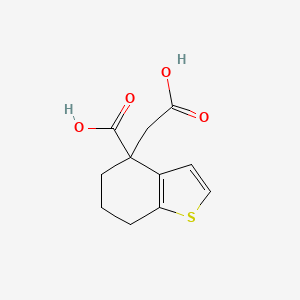
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
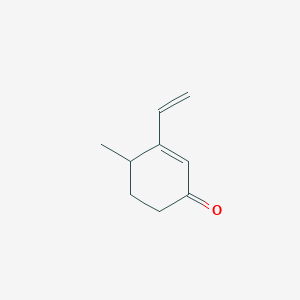

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
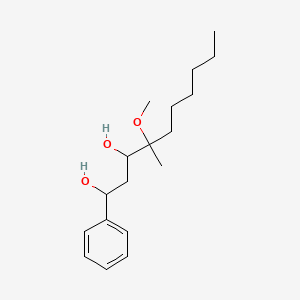
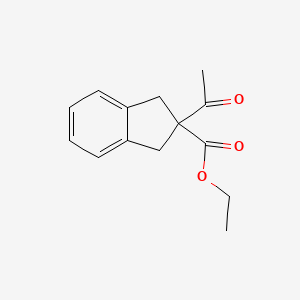
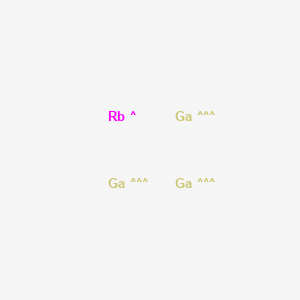
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
